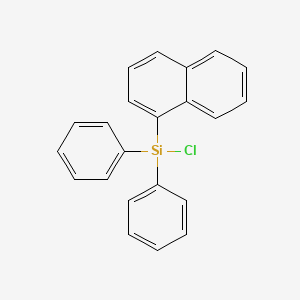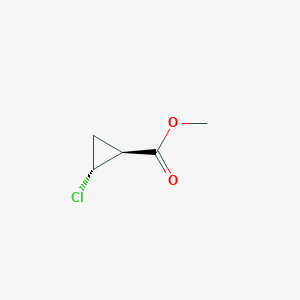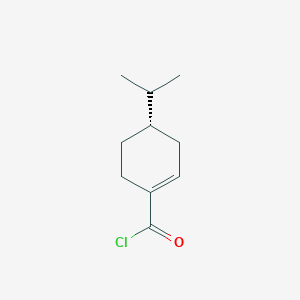
5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione is an organic compound characterized by a cyclooctene ring with two chlorine atoms and two ethyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione typically involves the chlorination of 3,8-diethylcyclooct-5-ene-1,2-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 6 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding diols or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted cyclooctene derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctane: A saturated cyclic hydrocarbon with a similar ring structure but lacking chlorine and ethyl substituents.
Cyclooctene: An unsaturated cyclic hydrocarbon with a double bond in the ring, similar to the parent structure of the compound.
Dichlorocyclooctane: A chlorinated derivative of cyclooctane, similar in terms of halogen substitution.
Uniqueness
5,6-Dichloro-3,8-diethylcyclooct-5-ene-1,2-dione is unique due to the specific positions of chlorine and ethyl groups on the cyclooctene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
65737-24-8 |
|---|---|
Molekularformel |
C12H16Cl2O2 |
Molekulargewicht |
263.16 g/mol |
IUPAC-Name |
5,6-dichloro-3,8-diethylcyclooct-5-ene-1,2-dione |
InChI |
InChI=1S/C12H16Cl2O2/c1-3-7-5-9(13)10(14)6-8(4-2)12(16)11(7)15/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
DDWMNUBIUHOADC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(=C(CC(C(=O)C1=O)CC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)





![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)

![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)

![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)
